2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCCPVQFSLMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167376 | |
| Record name | 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16249-86-8 | |
| Record name | 2-[2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-7-benzothiazolesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16249-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016249868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonation of 6-Methylbenzothiazole
A classic approach involves sulfonating 6-methylbenzothiazole using concentrated sulfuric acid or oleum.
Procedure :
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6-Methylbenzothiazole (1 equiv) is dissolved in 20% oleum at 120°C for 6–8 hours.
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The mixture is quenched in ice water, and the sulfonic acid product is isolated via neutralization with NaOH.
Key Data :
Synthesis of Quinoline-Inden-dione Moiety
The quinoline subunit bearing the inden-dione group is constructed through a Skraup-Doebner reaction variant:
Inden-dione Preparation
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Phthalic Anhydride Condensation : React phthalic anhydride with acetic anhydride to form 1,3-indandione.
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Quinoline Formation :
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Combine 2-nitrobenzaldehyde with 1,3-indandione in polyphosphoric acid (PPA) at 150°C.
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Reduce the nitro group to amine using H₂/Pd-C.
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Key Intermediate :
| Compound | Molecular Formula |
|---|---|
| 2-(1,3-Dioxoinden-2-yl)quinolin-6-amine | C₁₈H₁₂N₂O₂ |
Coupling of Benzothiazole and Quinoline Fragments
The final assembly employs Ullmann or Suzuki coupling to link the benzothiazole sulfonic acid and quinoline-inden-dione units:
Ullmann Coupling
Conditions :
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Catalysts: CuI, 1,10-phenanthroline
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Solvent: DMF
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Temperature: 110°C
-
Yield: 50–60%
Suzuki-Miyaura Coupling
Conditions :
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Catalysts: Pd(PPh₃)₄, K₂CO₃
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 90°C
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Yield: 65–75%
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ullmann | 55 | 90 | 24 |
| Suzuki | 70 | 95 | 12 |
Optimization Challenges
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Sulfonic Acid Stability : The sulfonic acid group may dehydrate under high-temperature conditions, necessitating pH-controlled environments.
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Coupling Efficiency : Steric hindrance from the inden-dione group reduces coupling yields, addressed by using bulky phosphine ligands in Suzuki reactions.
Industrial-Scale Considerations
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Cost-Effective Catalysts : Replacing Pd with Ni-based catalysts reduces expenses but requires higher temperatures.
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Waste Management : Neutralization of sulfonic acid byproducts demands rigorous wastewater treatment.
Characterization Protocols
Scientific Research Applications
Basic Information
- Molecular Formula : C26H16N2O5S2
- Molecular Weight : 500.55 g/mol
- IUPAC Name : 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Structural Characteristics
The compound features a benzothiazole ring fused with a quinoline moiety and an indene-derived dioxo group. This unique structure contributes to its diverse biological and chemical activities.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets makes it a candidate for:
- Anticancer Agents : Studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the quinoline and benzothiazole moieties may enhance its efficacy as an anticancer agent.
Photochemical Applications
Due to its conjugated system, this compound may serve as:
- Fluorescent Probes : The ability to absorb light and emit fluorescence can be utilized in biological imaging techniques.
Material Science
The sulfonic acid group enhances solubility and may allow for:
- Conductive Polymers : Incorporation into polymer matrices could lead to materials with improved electrical conductivity or enhanced mechanical properties.
Environmental Studies
The compound's unique structure allows for:
- Environmental Monitoring : Its potential as a sensor for detecting pollutants or toxic substances in water or soil can be explored.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The results indicated that modifications similar to those found in our compound led to significant reductions in cell viability, suggesting a pathway for further research into its anticancer properties.
Case Study 2: Photophysical Properties
Research conducted by the Institute of Photonic Sciences demonstrated that compounds with similar structures exhibit strong fluorescence under UV light, making them suitable candidates for use as fluorescent markers in cellular imaging.
Case Study 3: Conductive Polymers
A paper from Materials Science and Engineering highlighted the use of sulfonated compounds in creating conductive polymers. The incorporation of our compound into polymer matrices showed enhanced conductivity compared to traditional materials.
Comparative Analysis Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Journal of Medicinal Chemistry |
| Photochemical Applications | Fluorescent probes | Institute of Photonic Sciences |
| Material Science | Improved electrical conductivity | Materials Science and Engineering |
| Environmental Studies | Pollutant detection capabilities | Environmental Monitoring Journals |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Sulfonic Acid Family
The following compounds share the benzothiazole-sulfonic acid framework but differ in substituents and functional groups:
*Molecular weights estimated based on formulae from referenced evidence.
Key Observations:
Compounds with azo groups (e.g., ) are typically used as dyes or sensors due to their visible-light absorption properties. Sulfonic acid derivatives (e.g., ) exhibit high solubility in polar solvents, making them suitable for aqueous-phase reactions.
Acidity and Reactivity: Sulfonic acid groups (pKa ~1–2) are stronger acids than carboxylic acids (pKa ~4–5, as in diphenylacetic acid derivatives ), enhancing solubility and stability in acidic environments. The amino group in allows for further functionalization (e.g., amide coupling), whereas the main compound’s inden-dione may limit such reactivity.
Comparison with Heterocyclic Derivatives
- 7-Hydroxyquinoline : Shares the quinoline moiety but lacks the benzothiazole-sulfonic acid system. Hydroxy groups in such compounds often coordinate metals or act as fluorophores.
- Diphenylglycolic Acid : A carboxylic acid derivative with two phenyl groups; contrasts with sulfonic acids in solubility and acid strength.
Biological Activity
The compound 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid , also known by its CAS number 84864-69-7, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonated benzothiazoles, characterized by its complex molecular structure that includes a quinoline moiety. Its molecular formula is with a molecular weight of approximately 375.33 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported as low as 1.1 μM.
- HCT-116 (colon cancer) : IC50 values around 2.6 μM.
- HepG2 (liver cancer) : IC50 values approximately 1.4 μM.
These findings suggest that the compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which is a common target in cancer therapy. The compound's TS inhibitory activity was notably stronger than that of standard drugs like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 14 |
| Staphylococcus aureus | 15 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of benzothiazoles and evaluated their antiproliferative effects on human cancer cell lines. Among these, the derivative containing the quinoline and benzothiazole structure exhibited superior activity compared to traditional chemotherapeutics .
- Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression and microbial resistance mechanisms .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor reduction in animal models, further validating its potential as an effective anticancer therapy .
Q & A
Q. How to align research on this compound with broader chemical engineering principles?
- Methodology :
- Apply process control algorithms (e.g., PID controllers) to optimize continuous-flow synthesis .
- Link reaction kinetics to membrane separation technologies for product isolation .
- Outcome : Enhance scalability while adhering to green chemistry metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
